molecular formula C9H7ClN2O B165041 1-(4-chlorophenyl)-1H-pyrazol-4-ol CAS No. 77458-30-1

1-(4-chlorophenyl)-1H-pyrazol-4-ol

Cat. No. B165041
CAS RN: 77458-30-1
M. Wt: 194.62 g/mol
InChI Key: MJMACUIRWXDBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing three carbon atoms and two nitrogen atoms at adjacent positions . They are important in the field of medicines and have been found to possess various pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out . The specific chemical reactions for “1-(4-chlorophenyl)-1H-pyrazol-4-ol” are not available in the resources I have .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in studies exploring its molecular structure, crystallization, and hydrogen bonding patterns. For example, Shahani et al. (2010) investigated a related compound, highlighting its molecular structure stabilized by intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O hydrogen bonds forming chains in the crystal structure (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).
  • Kamani et al. (2019) synthesized a novel tolylthiopyrazol bearing a methyl group, characterized by spectroscopic techniques and confirmed by X-ray diffraction studies (Kamani, Thummar, Sapariya, Vaghasiya, Avalani, Purohit, Patel, & Raval, 2019).

Antimicrobial and Anticancer Applications

  • A study by Hafez, El-Gazzar, and Al-Hussain (2016) on related pyrazole derivatives found some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystallographic and Molecular Studies

  • Kumarasinghe et al. (2009) focused on the synthesis of a pyrazole derivative, highlighting its crystallographic structure and conformational differences between molecular rings (Kumarasinghe, Hruby, & Nichol, 2009).
  • Aydın et al. (2021) explored the crystal structure and Hirshfeld surface analysis of a pyrazole compound, analyzing its molecular interactions and orientations (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).

Electrochemical Studies

  • Nakum and Jadeja (2018) conducted an electrochemical study of a Cu(II) complex with a pyrazolone ligand, contributing to the understanding of its structural and electronic properties (Nakum & Jadeja, 2018).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. This information is typically provided in a material safety data sheet (MSDS). The specific safety and hazards for “1-(4-chlorophenyl)-1H-pyrazol-4-ol” are not available in the resources I have .

properties

IUPAC Name

1-(4-chlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMACUIRWXDBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Zhang, A Guan, X Xia, X Sun, S Wei… - Journal of agricultural …, 2019 - ACS Publications
To explore a novel fungicide effectively against cucumber downy mildew (CDM), a series of new arylpyrazole containing pyrimidine ether derivatives were designed and synthesized by …
Number of citations: 31 pubs.acs.org
M Yoritate, AT Londregan, Y Lian… - The Journal of organic …, 2019 - ACS Publications
Molecules containing trifluoromethoxyaryl groups are of interest in pharmaceutical, agrochemical, and materials science research, due to their unique physical and electronic properties. …
Number of citations: 13 pubs.acs.org

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